5-Methylbenzoxazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-methylbenzoxazole involves various chemical strategies, including the use of 1,3-dipolar cycloaddition reactions and palladium-catalyzed reactions. For example, 3-substituted 5-(tributylstannyl)isoxazoles, which share a structural similarity with 5-methylbenzoxazole, have been synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane. Such methods yield products like 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone in satisfactory yields, showcasing the versatility of palladium-catalyzed reactions in modifying the isoxazole ring, which is structurally and chemically related to benzoxazoles (Sakamoto et al., 1991).
Molecular Structure Analysis
The molecular structure of 5-methylbenzoxazole and its derivatives is characterized by the presence of a benzoxazole core with a methyl group at the 5-position. This structure can be further modified or reacted with various substrates to explore different chemical properties and reactions. The analysis of these structures often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule, as demonstrated in the synthesis and structural analysis of related compounds (Çelik et al., 2007).
Chemical Reactions and Properties
Compounds similar to 5-methylbenzoxazole participate in a variety of chemical reactions, including cycloaddition, palladium-catalyzed cross-coupling, and hydrogenation. These reactions not only demonstrate the reactivity of the benzoxazole ring system but also allow for the synthesis of complex heterocyclic compounds. For instance, the palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene, followed by catalytic hydrogenation, can result in the formation of quinolinone derivatives (Sakamoto et al., 1991).
Scientific Research Applications
Thermochemical Studies : 5-Methylbenzoxazole derivatives have been studied for their thermochemical properties. For example, the thermochemical study of 5-fluoro-2-methylbenzoxazole (FMBO) involved evaluating its energetic properties in both condensed and gaseous states (Silva, Gonçalves, & Silva, 2018).
Antitumor Activity : Certain derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, have shown potential as antitumor agents. These compounds have been studied for their DNA-damaging effects on tumor cells, potentially offering new avenues for cancer treatment (Leong et al., 2004).
Pharmaceutical Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate, a related compound, has been analyzed in pharmaceutical forms using high-performance liquid chromatography, demonstrating the importance of these compounds in pharmaceutical quality control (Al-Kurdi et al., 1999).
Antibacterial and Antimalarial Applications : Compounds based on 2-methylbenzothiazole have been investigated for their effectiveness against Mycobacterium tuberculosis, offering potential as anti-tuberculosis and antimalarial drugs (Huang et al., 2009).
Agricultural Applications : Derivatives like 2-methyl-5-nitrobenzoxazole have been studied for their impact on the growth and development of agricultural plants, indicating their potential use as growth regulators in agriculture (Mukhtorov et al., 2019).
Neuroprotective Effects : Methyl 3,4-dihydroxybenzoate, related to 5-Methylbenzoxazole, has been studied for its neuroprotective effects against oxidative stress-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications in neurodegenerative diseases (Cai et al., 2016).
Environmental Contaminants : The environmental impact and lifecycle of 4(5)-Methylbenzotriazole, a related compound, has been reviewed, highlighting the need for understanding its long-term environmental effects (Dummer, 2014).
Safety And Hazards
Future Directions
Benzoxazole derivatives, including 5-Methylbenzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the wide range of biological activities of these compounds .
properties
IUPAC Name |
5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
Record name | 5-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzoxazole | |
CAS RN |
10531-78-9 | |
Record name | 5-Methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.